molecular formula C21H21NO B1351420 2-(Tritylamino)ethanol CAS No. 24070-16-4

2-(Tritylamino)ethanol

Cat. No.: B1351420
CAS No.: 24070-16-4
M. Wt: 303.4 g/mol
InChI Key: GHSBJDZSBNDAGL-UHFFFAOYSA-N
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Description

2-(Tritylamino)ethanol is an organic compound with the molecular formula C₂₁H₂₁NO. It is a tertiary amine that has gained attention due to its potential biological activity and applications in various fields. The compound consists of a trityl group (triphenylmethyl) attached to an aminoethanol moiety, making it a versatile intermediate in organic synthesis.

Scientific Research Applications

2-(Tritylamino)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Safety and Hazards

The safety data sheet for 2-(Tritylamino)ethanol suggests that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and adequate ventilation is advised .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Tritylamino)ethanol can be synthesized through several methods. One common approach involves the reaction of trityl chloride with ethanolamine in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-(Tritylamino)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The trityl group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like trityl chloride and various nucleophiles are employed for substitution reactions

Major Products Formed

    Oxidation: Formation of trityl ketones or aldehydes.

    Reduction: Formation of secondary amines.

    Substitution: Formation of various trityl-substituted derivatives

Comparison with Similar Compounds

Similar Compounds

    Trityl chloride: Used as a protecting group in organic synthesis.

    Trityl alcohol: Similar structure but lacks the amino group.

    Ethanolamine: Lacks the trityl group but has similar reactivity due to the aminoethanol moiety

Uniqueness

2-(Tritylamino)ethanol is unique due to the presence of both the trityl and aminoethanol groups, which confer distinct reactivity and stability. This combination makes it a versatile intermediate in various synthetic applications and research fields .

Properties

IUPAC Name

2-(tritylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO/c23-17-16-22-21(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,22-23H,16-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHSBJDZSBNDAGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70389551
Record name 2-(tritylamino)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24070-16-4
Record name 2-[(Triphenylmethyl)amino]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24070-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(tritylamino)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of ethanolamine, trityl chloride and pyridine was refluxed for 15 h. Water was added slowly to the cooled reaction and the precipitate collected by filtration. The crude product recrystallized from a 1:1 mixture of ethanol and water.
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Synthesis routes and methods II

Procedure details

A mixture of isopropanol (750 ml), diethylaminc (75 ml), ethanolamine (98%, 62.3 g, 1 mole) and triphenylchloromethane (97%, 143.7 g, 0.50 moles) was stirred at room temperature for 3 hours. The resulting solution was then poured into ice-cold water (4 l) under continuous stirring and the resulting precipitate was filtered off and dried. The crude product was digested in toluene (340 ml), then filtered off and dried in vacuo at 60° C. Thus 130 g (85%) of the pure desired compound were obtained.
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4 L
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62.3 g
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750 mL
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Synthesis routes and methods III

Procedure details

A mixture of ethanolamine (2-aminoethanol) (98%, 1.750 kg, 28.0 moles) in isopropanol (7.0 l) was stirred to yield a homogeneous solution. Thereto triphenylchloromethane (97%, 2.020 kg, 7.03 moles) was added slowly within 1 h at room temperature with stirring, whereat the temperature was not to exceed 30° C. After completed dissolution of triphenylchloromethane (whereat ethanolamine hydrochloride separated as a white precipitate) the reaction mixture was stirred for another hour and cooled to room temperature. The precipitate, which separated, was filtered off and the filtrate was poured into ice-cold water (8.0 l). The precipitate, which separated, was filtered off and dried in vacuo at a temperature not exceeding 50° C. Thus there were obtained 2.120 kg (98%) of the desired compound.
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1.75 kg
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98%

Synthesis routes and methods IV

Procedure details

Ethanolamine hydrochloride (9.9 g; 100 mmol) is partially dissolved in CH2Cl2 /CH3CN (200 ml/100 ml) and Et3N (23 ml; 170 mmol) is then added. Tritylchloride (18.9 g; 67.6 mmol) is added portionwise over 30 minutes. After the addition is complete the reaction mixture is allowed to stir an additional 30 minutes, diluted with CH2Cl2, washed With H2O 2× and brine, dried (MgSO4), concentrated in vacuo and purified by column chromatography with silica/CH2Cl2 to give N-tritylethanolamine as an oil which is used directly in Step B.
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9.9 g
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CH2Cl2 CH3CN
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200 mL
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23 mL
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18.9 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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